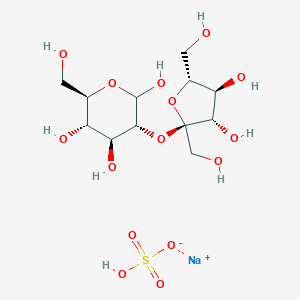![molecular formula C17H32N2O7S B232128 N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide CAS No. 19246-70-9](/img/structure/B232128.png)
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide, also known as MTSES, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid cysteine and is widely used in various biochemical and physiological experiments.
Mécanisme D'action
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide reacts with cysteine residues in proteins and peptides by forming a covalent bond with the thiol group present in the cysteine residue. This modification can affect the structure and function of the protein or peptide, which helps in studying their biological activity. N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is a reversible reagent, which means that the modification can be reversed by reducing agents such as dithiothreitol (DTT) or glutathione.
Biochemical and Physiological Effects:
The modification of cysteine residues in proteins and peptides by N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide can have various biochemical and physiological effects. It can affect the activity of enzymes, receptor-ligand binding, and protein-protein interactions. It can also affect the function of ion channels and transporters, which can have significant physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is a widely used thiol-reactive reagent in scientific research. Its advantages include its high reactivity towards cysteine residues, its reversibility, and its ability to modify cysteine residues in a site-specific manner. Its limitations include its potential to modify other amino acids besides cysteine, its potential to affect the structure and function of proteins and peptides, and its potential to interfere with biological assays.
Orientations Futures
For research include the development of more site-specific thiol-reactive reagents, the study of the effect of N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide modification on protein-protein interactions, and the study of the role of cysteine residues in ion channels and transporters. Further research can also focus on the development of new techniques for the modification and detection of cysteine residues in proteins and peptides.
In conclusion, N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is a valuable tool in scientific research, and its potential for further research is significant. Its ability to modify cysteine residues in a site-specific manner makes it a powerful tool for the study of protein structure and function. Its advantages and limitations should be considered carefully when using it in lab experiments, and future research should focus on the development of new techniques for the modification and detection of cysteine residues in proteins and peptides.
Méthodes De Synthèse
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide can be synthesized by reacting 2-bromoethyl methyl sulfide with 2-amino-2-methyl-1-propanol in the presence of sodium hydride. The resulting product is then treated with 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide to yield the protected N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide. The final step involves deprotection of the compound using sodium methoxide in methanol to obtain N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide in its pure form.
Applications De Recherche Scientifique
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is widely used in scientific research as a thiol-reactive reagent. It is used to modify cysteine residues in proteins and peptides, which helps in studying the structure and function of these molecules. N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is also used to study the role of cysteine residues in protein-protein interactions, enzyme activity, and receptor-ligand binding. It is also used in the study of ion channels and transporters, as it can modify cysteine residues present in these proteins, which affects their function.
Propriétés
Numéro CAS |
19246-70-9 |
|---|---|
Formule moléculaire |
C17H32N2O7S |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O7S/c1-9(25-3)11(18-16(24)10-5-4-6-19(10)2)15-13(22)12(21)14(23)17(26-15)27-8-7-20/h9-15,17,20-23H,4-8H2,1-3H3,(H,18,24) |
Clé InChI |
RHTQCENRGUIVHV-UHFFFAOYSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SCCO)O)O)O)NC(=O)C2CCCN2C)OC |
SMILES canonique |
CC(C(C1C(C(C(C(O1)SCCO)O)O)O)NC(=O)C2CCCN2C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)

![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)

![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)


![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)